molecular formula C14H19BrN2O2 B13926933 3-Bromo-4-(4-isopropylpiperazin-1-yl)benzoic acid CAS No. 1131594-70-1

3-Bromo-4-(4-isopropylpiperazin-1-yl)benzoic acid

Cat. No.: B13926933
CAS No.: 1131594-70-1
M. Wt: 327.22 g/mol
InChI Key: PDGVVFFJSZSVPD-UHFFFAOYSA-N
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Description

3-Bromo-4-(4-isopropylpiperazin-1-yl)benzoic acid is an organic compound with the molecular formula C14H19BrN2O2 and a molecular weight of 327.22 g/mol . This compound features a benzoic acid core substituted with a bromine atom and a piperazine ring, which is further substituted with an isopropyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(4-isopropylpiperazin-1-yl)benzoic acid typically involves the following steps:

    Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution, where 4-isopropylpiperazine reacts with the brominated benzoic acid derivative under basic conditions, often using sodium hydroxide (NaOH) or potassium carbonate (K2CO3) as the base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(4-isopropylpiperazin-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines, thiols, or alkoxides replace the bromine atom to form new derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Amines, thiols, or alkoxides in the presence of a base like NaOH or K2CO3.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-(4-isopropylpiperazin-1-yl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-isopropylpiperazin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with receptor sites, modulating their activity, while the bromine atom and benzoic acid core contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Isopropylpiperazin-1-yl)benzoic acid: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    3-Bromo-4-(4-methylpiperazin-1-yl)benzoic acid: Substituted with a methyl group instead of an isopropyl group, affecting its steric and electronic properties.

    3-Bromo-4-(4-phenylpiperazin-1-yl)benzoic acid: Contains a phenyl group, leading to different interactions with molecular targets.

Uniqueness

3-Bromo-4-(4-isopropylpiperazin-1-yl)benzoic acid is unique due to the combination of its bromine atom, isopropyl-substituted piperazine ring, and benzoic acid core. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

CAS No.

1131594-70-1

Molecular Formula

C14H19BrN2O2

Molecular Weight

327.22 g/mol

IUPAC Name

3-bromo-4-(4-propan-2-ylpiperazin-1-yl)benzoic acid

InChI

InChI=1S/C14H19BrN2O2/c1-10(2)16-5-7-17(8-6-16)13-4-3-11(14(18)19)9-12(13)15/h3-4,9-10H,5-8H2,1-2H3,(H,18,19)

InChI Key

PDGVVFFJSZSVPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)Br

Origin of Product

United States

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